The synthesis of gallidermin involves several steps, starting from its precursor form, pro-gallidermin. The initial step includes the transcription and translation of the gene encoding pro-gallidermin, followed by post-translational modifications that convert it into the active form. These modifications include dehydration of specific residues to form lanthionine rings, which are crucial for its biological activity .
Gallidermin has a unique molecular structure characterized by a series of lanthionine bridges that give it a screw-like conformation. This structure is essential for its interaction with bacterial membranes and its mechanism of action.
Gallidermin primarily acts by inhibiting cell wall synthesis in bacteria. It binds to lipid II, an essential precursor in peptidoglycan biosynthesis, thereby preventing proper cell wall formation.
The mechanism of action of gallidermin involves several steps:
Studies have shown that gallidermin exhibits a minimal inhibitory concentration (MIC) against various pathogens, indicating its potency in disrupting bacterial growth through these mechanisms .
Gallidermin possesses distinct physical and chemical properties that contribute to its functionality:
Gallidermin has several scientific applications:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2